Fluorine-Driven Lipophilicity Enhancement
The 7-fluoro substituent increases computed lipophilicity (ACD/LogP) from approximately 2.0 for the non-fluorinated 2-chloro-1-methyl-1H-benzimidazole (CAS 1849-02-1) to 2.76 for the 7-fluoro compound, with LogD (pH 5.5) of 2.52 . This ~0.76 log unit increase in LogP translates to roughly 5.8-fold higher predicted partition coefficient, which can enhance membrane permeability while maintaining acceptable drug-like properties (no Rule of 5 violations; H-bond donors = 0, H-bond acceptors = 2) [1]. Fluorination at any position on the benzimidazole ring has been shown to improve pharmacokinetic properties—including oral bioavailability (F = 56% for optimized fluorobenzimidazole lead compound 30 in rat)—compared to non-fluorinated benzimidazole analogs in the HCV NS5A inhibitor series [2].
| Evidence Dimension | Computed lipophilicity (ACD/LogP) and drug-likeness parameters |
|---|---|
| Target Compound Data | LogP = 2.76; LogD (pH 5.5) = 2.52; Density = 1.4 ± 0.1 g/cm³; BP = 308.0 ± 34.0 °C; HBD = 0; HBA = 2; TPSA = 18 Ų; Rule of 5 violations = 0 |
| Comparator Or Baseline | 2-Chloro-1-methyl-1H-benzimidazole (CAS 1849-02-1): LogP ~2.0 (estimated); Density = 1.3 g/cm³; BP = 303.4 °C; HBD = 0; HBA = 1 |
| Quantified Difference | ΔLogP ≈ +0.76 (5.8-fold predicted higher partition); ΔBP ≈ +4.6 °C; ΔDensity ≈ +0.1 g/cm³ |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; physiochemical properties computed from structure |
Why This Matters
Higher lipophilicity while retaining favorable drug-likeness metrics makes the 7-fluoro compound a preferred intermediate for medicinal chemistry programs targeting intracellular or CNS-penetrant agents.
- [1] PubChem CID 83828804. Computed properties: XLogP3-AA = 2.5, H-bond donor count = 0, H-bond acceptor count = 2, TPSA = 17.8 Ų. View Source
- [2] Randolph JT, Flentge CA, Donner P, et al. Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorg Med Chem Lett 2016;26:5462-5467. PMID: 27780635. (Oral bioavailability F = 56% for lead compound 30 in rat.) View Source
